CZC-25146 (hydrochloride)

Overview

Description

CZC-25146 hydrochloride is a potent and selective inhibitor of leucine-rich repeat kinase-2 (LRRK2), also known as dardarin or PARK8. This kinase is associated with mutations linked to Parkinson’s disease. The compound is known for its metabolic stability and ability to inhibit LRRK2 with high potency .

Scientific Research Applications

CZC-25146 hydrochloride is widely used in scientific research, particularly in the study of Parkinson’s disease. Its applications include:

Chemistry: Used as a tool compound to study kinase inhibition.

Biology: Investigates the role of LRRK2 in cellular processes.

Medicine: Explores potential therapeutic effects in neurodegenerative diseases.

Industry: Utilized in the development of new drugs targeting LRRK2 .

Mechanism of Action

Target of Action

CZC-25146 (hydrochloride) is a potent and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2) . The compound has IC50 values of 4.76 nM and 6.87 nM for wild-type LRRK2 and G2019S LRRK2, respectively . LRRK2 is a kinase with mutations linked to Parkinson’s disease . In addition to LRRK2, CZC-25146 also inhibits other kinases such as PLK4, GAK, TNK1, CAMKK2, and PIP4K2C .

Mode of Action

CZC-25146 acts as a potent, reversible, and ATP-competitive inhibitor of LRRK2 activity . It prevents mutant LRRK2-induced injury of neurons in vitro .

Biochemical Pathways

The compound’s inhibition of LRRK2 and other kinases affects multiple biochemical pathways. For instance, it can increase the secretion of normal α-1-antitrypsin (AAT) and reduce inflammatory cytokines .

Pharmacokinetics

CZC-25146 exhibits relatively favorable pharmacokinetic properties in mice . It shows good bioavailability and an extensive distribution throughout the animal body following intravenous injection .

Result of Action

The compound’s action results in several molecular and cellular effects. It potently attenuates G2019S LRRK2-mediated toxicity in primary rodent neurons . It also rescues LRRK2 G2019S-induced neurite defects in primary human neurons . Furthermore, it markedly reduces the mutant AAT encoded by the Z allele (ATZ) polymer load and restores AAT secretion in iPSC-Hepatocyte, without compromising cell viability .

Biochemical Analysis

Biochemical Properties

CZC-25146 (hydrochloride) plays a significant role in biochemical reactions by inhibiting LRRK2 activity. It has an IC50 value of 4.76 nM for wild-type LRRK2 and 6.87 nM for the G2019S mutant form . Additionally, CZC-25146 (hydrochloride) inhibits other kinases such as PLK4, GAK, TNK1, CAMKK2, and PIP4K2C . These interactions are crucial as they help to elucidate the compound’s broad-spectrum kinase inhibition profile, which can be leveraged in various biochemical studies.

Cellular Effects

CZC-25146 (hydrochloride) has been shown to exert significant effects on various cell types and cellular processes. In human cortical neurons, it does not cause cytotoxicity at concentrations below 5 μM over a seven-day treatment period . The compound also attenuates G2019S LRRK2-mediated toxicity in primary rodent neurons in a concentration-dependent manner . Furthermore, CZC-25146 (hydrochloride) rescues LRRK2 G2019S-induced neurite defects in primary human neurons . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of CZC-25146 (hydrochloride) involves its potent inhibition of LRRK2 activity. By binding to the ATP-binding site of LRRK2, CZC-25146 (hydrochloride) prevents the phosphorylation of downstream substrates, thereby inhibiting the kinase’s activity . This inhibition leads to a reduction in LRRK2-mediated cellular toxicity and the restoration of normal cellular functions. Additionally, CZC-25146 (hydrochloride) increases the secretion of normal α-1-antitrypsin and reduces inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CZC-25146 (hydrochloride) have been observed to change over time. The compound exhibits relatively favorable pharmacokinetic properties in mice, with extensive distribution throughout the animal body following intravenous injection . Over a 14-day period, CZC-25146 (hydrochloride) reduces the polymer levels of mutant α-1-antitrypsin in overexpressing human polymeric α-1-antitrypsin mice . These findings suggest that the compound remains stable and effective over extended periods in laboratory settings.

Dosage Effects in Animal Models

The effects of CZC-25146 (hydrochloride) vary with different dosages in animal models. At a dosage of 1 mg/kg for intravenous administration and 5 mg/kg for oral administration, the compound exhibits good pharmacokinetic properties and extensive distribution throughout the animal body . At higher dosages, CZC-25146 (hydrochloride) continues to reduce the polymer levels of mutant α-1-antitrypsin without compromising cell viability

Metabolic Pathways

CZC-25146 (hydrochloride) is involved in various metabolic pathways, primarily through its inhibition of LRRK2 and other kinases. The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, contributing to its overall biochemical effects

Transport and Distribution

CZC-25146 (hydrochloride) is transported and distributed within cells and tissues through various mechanisms. The compound exhibits extensive distribution throughout the animal body following intravenous injection, indicating its ability to penetrate different tissues . Additionally, CZC-25146 (hydrochloride) interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of CZC-25146 (hydrochloride) is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that CZC-25146 (hydrochloride) exerts its effects precisely where needed, enhancing its efficacy in inhibiting LRRK2 activity and modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CZC-25146 hydrochloride involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

- Formation of the pyrimidine core.

- Introduction of the fluoro and methoxy groups.

- Coupling with the morpholine derivative.

- Final sulfonamide formation and hydrochloride salt formation.

Industrial Production Methods: Industrial production of CZC-25146 hydrochloride typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Types of Reactions:

Oxidation: CZC-25146 hydrochloride can undergo oxidation reactions, particularly at the methoxy and morpholine groups.

Reduction: The compound is relatively stable to reduction due to the presence of electron-withdrawing groups.

Substitution: Nucleophilic substitution reactions can occur at the fluoro and methoxy positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Mild reducing agents like sodium borohydride can be used.

Substitution: Nucleophiles such as amines and thiols are commonly used.

Major Products:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced derivatives with altered pharmacological properties.

Substitution: Formation of substituted derivatives with potential changes in activity

Comparison with Similar Compounds

G2019S LRRK2 Inhibitors: Similar in structure and function, but CZC-25146 hydrochloride shows higher selectivity and potency.

PLK4, GAK, TNK1, CAMKK2, and PIP4K2C Inhibitors: These kinases are also inhibited by CZC-25146 hydrochloride, but with less potency compared to LRRK2.

Uniqueness: CZC-25146 hydrochloride stands out due to its high selectivity for LRRK2 and its favorable pharmacokinetic properties. It exhibits minimal cytotoxicity and does not interfere with neuronal development, making it a valuable tool in neurodegenerative disease research .

Properties

IUPAC Name |

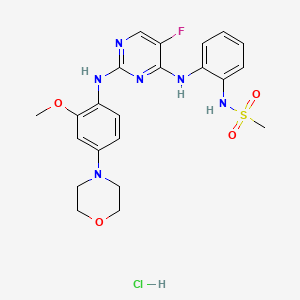

N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYQTYQDKAOHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClFN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330003-04-7 | |

| Record name | 1330003-04-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.